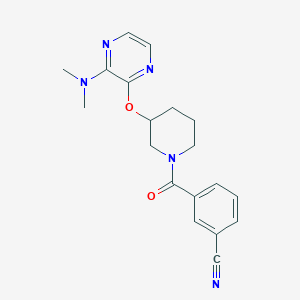

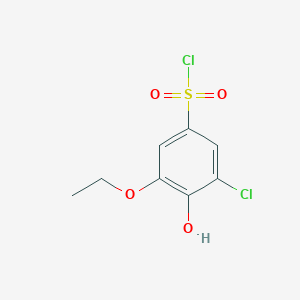

3-(Pyridin-4-ylamino)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Pyridin-4-ylamino)propanoic acid hydrochloride, also known as P4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. P4 is a derivative of the amino acid L-arginine and has been shown to have promising effects in various physiological and biochemical processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Dabigatran Etexilate : This compound was used in the synthesis of Dabigatran etexilate, an important anticoagulant medication, demonstrating its role in pharmaceutical chemistry (Duan Yumin, 2010).

- Catalytic Applications : It was used as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions, highlighting its potential in facilitating various chemical reactions (Zhihui Liu et al., 2014).

Molecular Interactions and DNA Studies

- DNA Interaction Study : Mannich base derivatives of this compound were used in electrochemical studies to investigate their interaction with DNA, suggesting its utility in biochemical research and potential therapeutic applications (H. Istanbullu et al., 2017).

Fluorescence and Biological Assays

- Fluorescence Derivatisation : It was coupled with amino acids for fluorescence derivatisation, showing its potential in biological assays and as a fluorescent derivatising reagent (V. Frade et al., 2007).

Synthesis of Functionalized Pyridines

- Functionalized Pyridines Synthesis : This compound was involved in the synthesis of functionalized pyridines, demonstrating its role in creating structurally diverse chemical entities (A. Schmidt et al., 2006).

Reactivity and Compound Formation

- Compound Formation : It was used in the synthesis of various compounds, illustrating its versatility in forming different chemical structures (L. I. Belousova et al., 2001).

- Electrochemical Behavior : This compound played a role in the study of electrochemical behavior of related compounds, showing its importance in electrochemical analysis (J. David et al., 1995).

Crystal and Molecular Structure Analysis

- Structure Analysis : It was analyzed for its molecular and crystal structure, which is crucial in understanding its chemical properties and potential applications (S. Naveen et al., 2016).

Generation of Structurally Diverse Library

- Alkylation and Ring Closure Reactions : Utilized as a starting material in various alkylation and ring closure reactions, this compound helped in generating a structurally diverse library of compounds (G. Roman, 2013).

Synthesis of Inhibitors and Other Biological Activities

- Inhibitor Synthesis : It was used in the synthesis of inhibitors showing potential antineoplastic activity and inhibiting certain enzymes, which underscores its importance in the development of therapeutic agents (M. Liu et al., 1996).

Corrosion Inhibition Studies

- Corrosion Inhibition : Its derivatives were studied for their effects on corrosion inhibition of steel, indicating its potential application in materials science (M. Bouklah et al., 2005).

Radioiodination and Antimicrobial Activity

- Radioiodination and Lung Perfusion Scans : A synthesized dipeptide derivative coupled with this compound was radioiodinated, showing promise for use in lung perfusion scans and possessing antimicrobial activity (H. M. Abdel-Bary et al., 2013).

Protein Kinase C Inhibitors

- Protein Kinase C Inhibitors : It was used in the synthesis of protein kinase C inhibitors, showing its potential in the development of new therapeutic drugs (P. Stanetty et al., 2005).

Reactivity in Coordination Polymers

- Coordination Polymers : Its reactivity with Zn(II) salts under different conditions was studied, showing its utility in creating coordination polymers with potential applications in materials science (S. Ghosh et al., 2004).

Eigenschaften

IUPAC Name |

3-(pyridin-4-ylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-8(12)3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6H2,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSFUFDQYAVYHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2699681.png)

![4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2699683.png)

![7-(3-methoxybenzyl)-3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2699686.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2699688.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2699690.png)

![N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2699692.png)

![2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2699693.png)

![N-(4-bromophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2699701.png)